p-Chlorophenyl dichlorophosphate serves as a versatile reagent in organic synthesis, particularly in the following areas:
These coupling reactions play a crucial role in the synthesis of complex organic molecules with diverse applications in various fields, including pharmaceuticals, materials science, and agrochemicals.
p-Chlorophenyl dichlorophosphate finds applications in nucleotide chemistry, particularly for:
p-Chlorophenyl dichlorophosphate, also known as 4-chlorophenyl phosphorodichloridate, is a chemical compound with the molecular formula and a molar mass of 245.43 g/mol. It appears as a colorless to yellow liquid with a pungent odor and is classified as a corrosive substance. The compound is sensitive to moisture and reacts violently with water, releasing toxic gases such as hydrogen chloride . Its physical properties include a density of 1.508 g/mL at 25 °C and a boiling point of approximately 142 °C at reduced pressure .
p-Chlorophenyl dichlorophosphate is a suspected eye irritant and may cause skin irritation [5]. It is also suspected to be harmful if inhaled or swallowed [5]. Due to the presence of chlorine atoms, it may react with water to release hydrochloric acid fumes, which can further irritate the respiratory system [1].
Always consult Safety Data Sheets (SDS) before handling p-Chlorophenyl dichlorophosphate.
Here are some safety precautions to consider when handling this compound:
p-Chlorophenyl dichlorophosphate can be synthesized through several methods:
These methods highlight its role as an intermediate in the synthesis of various organic compounds.
The primary applications of p-chlorophenyl dichlorophosphate include:
Several compounds share structural or functional similarities with p-chlorophenyl dichlorophosphate. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
p-Chlorophenyl Dichlorophosphate | C6H4Cl3O2P | Chlorinated phosphate with high reactivity |
Phenyl Dichlorophosphate | C6H5Cl2O2P | Lacks chlorine on phenyl ring; less reactive |
Diethyl Phosphorochloridate | C4H10ClO2P | Ethyl groups; used in different synthetic pathways |
Chloroacetyl Chloride | C2HCl3O | Acyl chloride; reactive but distinct functional group |
This comparison illustrates the unique position of p-chlorophenyl dichlorophosphate within its chemical family, emphasizing its specific applications and reactivity profile.
p-Chlorophenyl dichlorophosphate has the molecular formula C₆H₄Cl₃O₂P and a molecular weight of 245.43 g/mol. Its IUPAC name is 1-chloro-4-dichlorophosphoryloxybenzene, reflecting the substitution pattern of a chlorine atom on the phenyl ring and two chlorine atoms attached to the phosphoryl group.
Property | Value | Source |
---|---|---|
CAS Registry Number | 772-79-2 | |
EC Number | 212-254-1 | |
SMILES | C1=CC(=CC=C1OP(=O)(Cl)Cl)Cl | |
InChI Key | CCZMQYGSXWZFKI-UHFFFAOYSA-N |
The compound features a central phosphorus atom bonded to two chlorine atoms, one oxygen atom, and a p-chlorophenoxy group. X-ray crystallography and spectroscopic analyses (e.g., IR, NMR) confirm its tetrahedral geometry. The P=O stretching vibration in its IR spectrum appears at 1,280 cm⁻¹, while aromatic C-Cl vibrations are observed at 740 cm⁻¹.
Corrosive